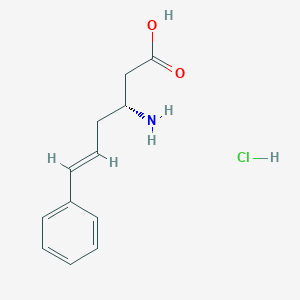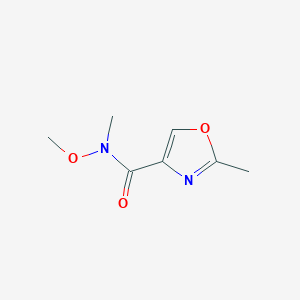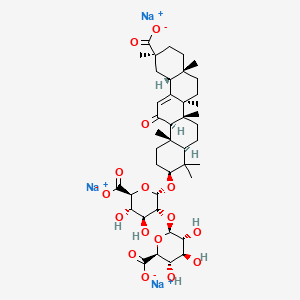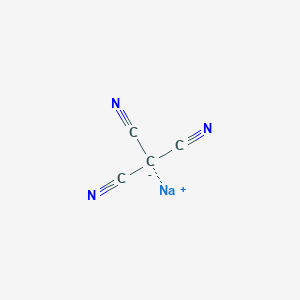
Methyl-6-Amino-1H-Indazol-4-carboxylat
Übersicht
Beschreibung
Methyl 6-amino-1H-indazole-4-carboxylate is a derivative of the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring system. The compound is not directly discussed in the provided papers, but its structure is related to the compounds studied within them. Indazole derivatives are of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indazole derivatives can involve intramolecular aliphatic diazonium coupling, as seen in the formation of the methyl ester of 1H-indazole-3-carboxylic acid from o-aminophenylacetic acid . This process is proposed to proceed via regioselective electrophilic diazonium ion addition to the enol tautomer of the starting material, followed by hydrazone–azo tautomerization under acidic conditions. Theoretical studies have supported the viability of the enol tautomer as a reactive intermediate in these reactions .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using single-crystal X-ray diffraction, as demonstrated for the methyl ester of 1H-indazole-3-carboxylic acid . These compounds can crystallize as hydrogen-bonded trimers with slight rotations of the methylcarboxy groups out of the plane, resulting in a pseudo-threefold axis. The crystal structure can be compared with other indazoles and related heterocycles to understand the conformational preferences and intermolecular interactions .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including acetylation. For instance, methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related heterocycle, reacts with acetic anhydride to yield acetylated products . The reaction can be regioselective, leading to specific monoacetylated or diacetylated derivatives, depending on the reaction conditions. The formation pathways of these products can be hypothesized based on the observed outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be studied using techniques such as HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These methods allow for the characterization of the compounds, including their spectroscopic, structural, and conformational features. The susceptibility to chemical modifications, such as acetylation, can also be assessed to understand the reactivity of different functional groups within the molecule .
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Indazol-Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Der strukturelle Baustein des Indazols ist in mehreren Verbindungen vorhanden, die vielversprechend bei der Hemmung des Wachstums von Krebszellen waren. Zum Beispiel haben bestimmte Indazol-Verbindungen eine Wirksamkeit gegen Kolon- und Melanom-Zelllinien mit niedrigen GI50-Werten gezeigt, was auf eine potente Antikrebsaktivität hindeutet .
Entzündungshemmende Mittel
Indazole wurden auch auf ihre entzündungshemmenden Eigenschaften untersucht. Neuartige Indazolan-Derivate haben eine entzündungshemmende Aktivität gezeigt, die mit bekannten Medikamenten wie Phenylbutazon vergleichbar ist, was darauf hindeutet, dass Methyl-6-Amino-1H-Indazol-4-carboxylat ein Kandidat für die Entwicklung neuer entzündungshemmender Medikamente sein könnte .
Antibakterielle Mittel
Der Indazol-Baustein ist ein häufiges Merkmal in Molekülen mit antibakteriellen Eigenschaften. Die Forschung an Indazol-Verbindungen hat ihr Potenzial als antibakterielle Mittel aufgezeigt, was ein Anwendungsgebiet für this compound sein könnte .
Antidepressiva
Einige Indazol-Derivate wurden als antidepressive Wirkung gezeigt. Dies eröffnet einen weiteren Forschungszweig für this compound, bei dem es als Gerüst für die Entwicklung neuer Antidepressiva eingesetzt werden könnte .
Antihypertensiva
Indazole wurden in die Entwicklung von Antihypertensiva verwickelt. Ihr strukturelles Gerüst hat sich als vorteilhaft erwiesen, um Verbindungen zu erzeugen, die zur Behandlung von Bluthochdruck beitragen können .
Synthese-Strategien
Zu den jüngsten synthetischen Ansätzen für Indazole gehören Übergangsmetall-katalysierte Reaktionen und reduktive Cyclisierungsreaktionen. Diese Methoden könnten auf this compound angewendet werden, um verschiedene Derivate mit verschiedenen Anwendungen zu erzeugen .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 6-amino-1H-indazole-4-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to impact a broad range of biochemical pathways due to their interaction with various receptors .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Methyl 6-amino-1H-indazole-4-carboxylate has been reported to show inhibitory activity against influenza A, with an IC50 value of 7.53 µmol/L . This suggests that the compound may have antiviral properties.
Eigenschaften
IUPAC Name |
methyl 6-amino-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZUUYWSHYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646145 | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-56-9 | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)
